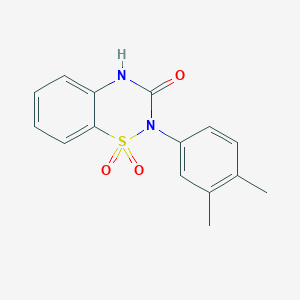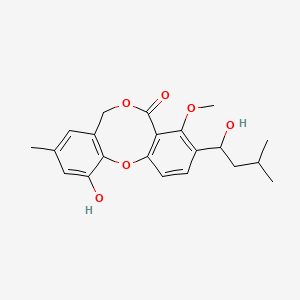![molecular formula C26H24F3N5O2 B2611865 5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-25-2](/img/structure/B2611865.png)
5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups and structural motifs, including a trifluoromethyl group, a phenyl ring, a piperazine ring, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The trifluoromethyl group is attached to a phenyl ring, which is further connected to a piperazine ring. This piperazine ring is then linked to a pyrazolo[4,3-c]pyridin-3(5H)-one moiety .科学的研究の応用
Synthesis and Molecular Structure
- The synthesis of pyrazolo[5,1-c][1,2,4]triazines, pyrazole, pyridine derivatives, and other related compounds incorporating benzofuran moieties has been explored for their potential applications in medicinal chemistry and drug design. These compounds, including structures related to the specified compound, have been synthesized through reactions involving heterocyclic amines, hydroximoyl chlorides, and active methylene compounds, demonstrating the versatility and potential utility of these chemical frameworks in developing new therapeutic agents (A. Abdelhamid et al., 2012).
Pharmacological Applications
- Research into novel benzamide-based 5-aminopyrazoles and their corresponding fused heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has shown significant antiviral activities against influenza A virus (subtype H5N1). These studies demonstrate the potential of these compounds in antiviral drug development, highlighting the relevance of chemical structures akin to the specified compound in addressing global health challenges (A. Hebishy et al., 2020).
Antagonistic Activity Studies
- Investigation of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure has provided insights into designing novel therapeutics targeting dopamine receptors. This research illustrates the application of such compounds in developing treatments for psychiatric disorders, further underscoring the scientific interest in the chemical frameworks related to the specified compound (D. Möller et al., 2017).
Antimicrobial and Biofilm Inhibition
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB inhibitors. This underscores the potential of these compounds in combating bacterial resistance and biofilm-associated infections, aligning with the research interest in the specified compound and its related structures for antimicrobial applications (Ahmed E. M. Mekky et al., 2020).
将来の方向性
作用機序
Target of Action
Compounds like “5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” often target specific proteins or enzymes in the body due to their complex structure. The trifluoromethyl group, for instance, is known to play an important role in pharmaceuticals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition. For instance, the presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability .
特性
IUPAC Name |
5-methyl-2-phenyl-7-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2/c1-31-16-21(23-22(17-31)25(36)34(30-23)20-8-3-2-4-9-20)24(35)33-12-10-32(11-13-33)15-18-6-5-7-19(14-18)26(27,28)29/h2-9,14,16-17H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFAVRCJRKGIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2611784.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)
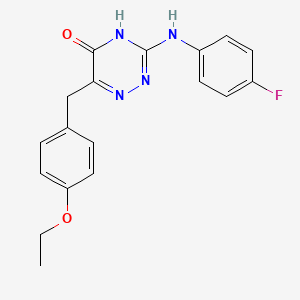
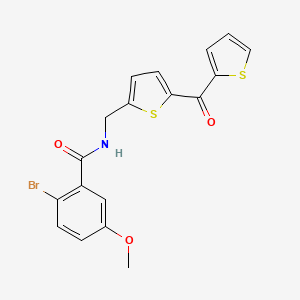
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2611794.png)
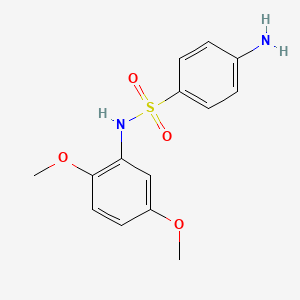
![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)
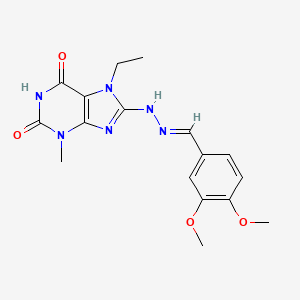
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2611801.png)
